molecular formula C19H19F3N6O4S3 B11413097 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11413097
M. Wt: 548.6 g/mol
InChI Key: PSPRBEWXKFTTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural features, which include a thiadiazole ring, a pyrazole ring, and a bicyclic β-lactam core. These structural elements contribute to its diverse chemical reactivity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole and pyrazole intermediates. The thiadiazole intermediate can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate aldehydes under reflux conditions . The pyrazole intermediate is typically prepared by reacting hydrazine derivatives with 1,3-diketones . These intermediates are then coupled through a series of condensation and cyclization reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents can significantly impact the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the β-lactam core can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom in the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial activity and is used in studies related to bacterial resistance.

    Medicine: It has potential therapeutic applications as an antimicrobial agent, particularly against resistant bacterial strains.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Cephalosporins: These are β-lactam antibiotics similar in structure to the compound . They also target PBPs and inhibit cell wall synthesis.

    Penicillins: Another class of β-lactam antibiotics with a similar mechanism of action.

    Carbapenems: These are broad-spectrum β-lactam antibiotics with a slightly different structure but similar antibacterial activity.

Uniqueness

What sets 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID apart is its unique combination of a thiadiazole ring and a pyrazole ring, which may contribute to its enhanced stability and antimicrobial activity compared to other β-lactam antibiotics.

Properties

Molecular Formula

C19H19F3N6O4S3

Molecular Weight

548.6 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H19F3N6O4S3/c1-8-5-11(19(20,21)22)26-27(8)4-3-12(29)23-13-15(30)28-14(17(31)32)10(6-33-16(13)28)7-34-18-25-24-9(2)35-18/h5,13,16H,3-4,6-7H2,1-2H3,(H,23,29)(H,31,32)

InChI Key

PSPRBEWXKFTTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C(F)(F)F

Origin of Product

United States

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